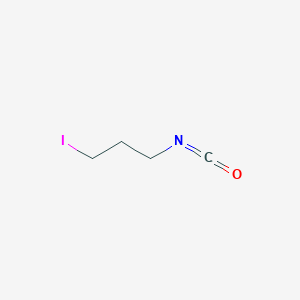

3-Iodopropyl isocyanate

Description

Properties

Molecular Formula |

C4H6INO |

|---|---|

Molecular Weight |

211.00 g/mol |

IUPAC Name |

1-iodo-3-isocyanatopropane |

InChI |

InChI=1S/C4H6INO/c5-2-1-3-6-4-7/h1-3H2 |

InChI Key |

SAEKPOPATLXKFE-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=C=O)CI |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Chemistry

-

Synthesis of Isocyanate Derivatives :

- 3-Iodopropyl isocyanate can be utilized to synthesize various isocyanate derivatives, which are crucial intermediates in the production of polyurethanes and other polymers. The incorporation of the iodine atom enhances the reactivity of the isocyanate group, facilitating further functionalization.

-

Reagent for Cross-Coupling Reactions :

- The compound serves as a reagent in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. This application is significant for synthesizing pharmaceuticals and agrochemicals.

Applications in Material Science

-

Surface Functionalization :

- 3-Iodopropyl isocyanate can be used to modify surfaces of materials, such as silica or polymers, to enhance their properties for specific applications like catalysis or adsorption. For instance, it can facilitate the immobilization of biomolecules on solid supports, improving the efficiency of biosensors.

-

Nanocomposites :

- The compound plays a role in synthesizing nanocomposites by acting as a coupling agent between organic and inorganic phases. This application is particularly relevant in developing advanced materials with improved mechanical and thermal properties.

Applications in Medicinal Chemistry

-

Anticancer Research :

- Preliminary studies suggest that derivatives of 3-iodopropyl isocyanate exhibit potential anticancer activity. For example, compounds synthesized from this isocyanate have shown efficacy against various cancer cell lines, indicating its utility in drug development.

-

Antimicrobial Agents :

- Research indicates that derivatives containing the isocyanate functional group may possess antimicrobial properties. This application is crucial for developing new antibiotics or antifungal agents.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of compounds derived from 3-iodopropyl isocyanate. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Surface Modification

In another study, researchers utilized 3-iodopropyl isocyanate to modify silica surfaces for enhanced adsorption capacity. The modified surfaces demonstrated increased binding affinity for proteins, highlighting its application in biosensor technology.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Isocyanates undergo nucleophilic attack at the electrophilic carbon center. For 3-iodopropyl isocyanate (IPI), the iodine substituent’s electron-withdrawing nature enhances the electrophilicity of the isocyanate carbon, favoring reactions with nucleophiles like amines, alcohols, and thiols .

Key Reactivity Trends

Multicomponent Reactions (MCRs)

IPI’s iodine substituent could enable unique MCR pathways. For example:

-

Spirocyclization : Analogous to iron-catalyzed systems, IPI might react with 2-aminoacetophenones to form spiroquinazolinones, though steric effects from the iodopropyl chain could reduce yields compared to aryl isocyanates .

-

Ugi-Type Reactions : Replacement of carboxylic acids with IPI in Ugi reactions could yield iodinated triazinediones, but the bulkier alkyl chain may limit substrate scope .

Catalytic Decomposition and Polymerization

IPI’s stability under thermal/pH conditions is critical:

Thermal Decomposition

| Condition | Outcome | Catalyst Influence |

|---|---|---|

| >45°C prolonged | Risk of polymerization | ZnO/Al₂O₃ reduces degradation |

| 175–250°C | Carbamate cleavage to regenerate IPI | Zn-Co/ZSM-5 enhances selectivity |

Hydrolysis Kinetics

-

Expected to follow pseudo-first-order kinetics in aqueous media.

-

Iodine’s -I effect accelerates hydrolysis vs. aliphatic isocyanates but slower than nitro-substituted analogs .

Steric and Electronic Effects

Analytical Detection

Residual IPI could be quantified using methods validated for MDI/TDI:

UPLC-UV-MS/MS Parameters for IPI Derivatives

| Parameter | Value (Adapted from MDI Methods ) |

|---|---|

| Precursor ion | m/z 191.2 (anthracenylmethylpiperazine adduct) |

| Collision energy | 60 V |

| LOD | 0.5 pg/mg (estimated) |

Comparison with Similar Compounds

Table 1: Key Properties of 3-Iodopropyl Isocyanate and Analogues

Substituent Effects on Reactivity

- Halogen Influence : The iodine atom in 3-iodopropyl isocyanate enables facile nucleophilic substitution (e.g., Suzuki couplings) compared to its fluorine analog (3-fluoropropyl isocyanate), which is less reactive due to the strong C–F bond . However, fluorinated derivatives are preferred in applications requiring thermal stability, such as specialty polymers.

- Aromatic vs. Aliphatic Isocyanates : 3-Iodophenyl isocyanate (aromatic iodine) exhibits electrophilic aromatic substitution reactivity, contrasting with the aliphatic 3-iodopropyl isocyanate’s preference for cycloadditions and nucleophilic attacks .

- Steric and Electronic Effects : The phenyl group in 3-phenylpropyl isocyanate introduces steric hindrance, reducing reactivity in bulky electrophile reactions compared to the linear 3-iodopropyl derivative .

Preparation Methods

Gas-Phase Phosgenation

The gas-phase phosgenation of 3-iodopropylamine represents a traditional route for synthesizing 3-iodopropyl isocyanate. In this method, 3-iodopropylamine is vaporized at elevated temperatures (200–600°C) and reacted with gaseous phosgene (COCl₂) under inert conditions. The reaction proceeds via nucleophilic attack of the amine on phosgene, forming an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride (HCl) to yield the isocyanate:

Key advantages include high conversion rates (≥90%) and short residence times (<1 minute). However, the use of toxic phosgene necessitates stringent safety protocols, and the corrosivity of HCl byproducts complicates purification.

Liquid-Phase Phosgenation

Liquid-phase methods involve dissolving 3-iodopropylamine in solvents like dichloromethane or toluene and introducing phosgene at lower temperatures (0–40°C). This approach mitigates thermal degradation risks but requires extended reaction times (2–6 hours). Catalysts such as triethylamine enhance reaction efficiency by neutralizing HCl, though iodine-group stability under acidic conditions remains a concern.

Non-Phosgene Routes

Urea-Mediated Carbamate Decomposition

The urea method avoids phosgene by utilizing urea (NH₂CONH₂), 3-iodopropanol, and amines to form a carbamate intermediate, which thermally decomposes into 3-iodopropyl isocyanate:

This pathway achieves near-zero emissions, as ammonia (NH₃) and alcohol byproducts are recyclable. However, challenges include identifying efficient catalysts (e.g., ZnCl₂ or Fe₃O₄ nanoparticles) and optimizing decomposition temperatures (150–250°C) to prevent iodine loss.

Carbonylation of Nitro Compounds

Nitroalkanes can be directly carbonylated using carbon monoxide (CO) in the presence of palladium or ruthenium catalysts to yield isocyanates. For 3-iodopropyl isocyanate, 1-nitro-3-iodopropane serves as the precursor:

This method eliminates chloride byproducts but requires high-pressure reactors (10–30 bar) and suffers from moderate yields (60–75%) due to competing side reactions.

Hofmann Rearrangement

The Hofmann rearrangement converts 3-iodopropylamide into the corresponding isocyanate via treatment with hypohalites (e.g., NaOCl or NaOBr):

This method is advantageous for its mild conditions (room temperature) and avoidance of phosgene. However, overhalogenation of the iodine substituent and low functional group tolerance limit its applicability.

Triphosgene as a Phosgene Substitute

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene. Reacting 3-iodopropylamine with triphosgene in dichloromethane at 0–25°C produces 3-iodopropyl isocyanate with reduced toxicity risks:

Yields exceed 85%, and the reaction’s scalability makes it industrially viable. However, residual trichloromethyl byproducts necessitate rigorous purification.

Comparative Analysis of Synthesis Methods

| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Gas-Phase Phosgenation | 3-Iodopropylamine, COCl₂ | 300°C, gaseous phase | 90–95% | High efficiency, rapid | Phosgene toxicity, HCl corrosion |

| Urea Decomposition | 3-Iodopropanol, urea, amine | 150–250°C, catalyst | 65–80% | Non-toxic, recyclable byproducts | Catalyst sensitivity, high energy input |

| Carbonylation | 1-Nitro-3-iodopropane, CO | 10–30 bar, Pd/C, 100°C | 60–75% | Chloride-free | High-pressure equipment, moderate yields |

| Hofmann Rearrangement | 3-Iodopropylamide, NaOCl | RT, aqueous base | 50–65% | Mild conditions | Overhalogenation risks, limited scalability |

| Triphosgene Method | 3-Iodopropylamine, triphosgene | 0–25°C, CH₂Cl₂ | 85–90% | Safer, scalable | Trichloromethyl byproducts |

Q & A

Q. What synthetic routes and reaction mechanisms are effective for preparing 3-iodopropyl isocyanate-derived heterocycles?

3-Iodopropyl isocyanate serves as a versatile precursor for synthesizing nitrogen-containing heterocycles, such as 3H-quinazolin-4-ones. A one-step reaction with methyl 2-isocyanatobenzoate under lithiated conditions yields alkaloids like deoxyvasicinone (72% yield) and tryptanthrine (85% yield). The reaction proceeds via intermolecular electrophilic substitution, leveraging the iodine substituent for regioselectivity . Researchers should optimize stoichiometry, solvent polarity, and temperature to enhance yields.

Q. What analytical techniques are critical for characterizing 3-iodopropyl isocyanate and its derivatives?

Key characterization methods include:

- Chromatography (HPLC) : Quantifies purity and monitors reaction progress (reporting limit: 0.02 µg for isocyanates) .

- Spectroscopy : NMR and IR to confirm functional groups (e.g., isocyanate stretch at ~2250 cm⁻¹).

- Physicochemical profiling : Measure LogP (2.82), density (1.513 g/cm³), and boiling point (504.5°C) to assess solubility and stability .

Q. Table 1: Physicochemical Properties of 3-Iodopropyl Isocyanate

| Property | Value |

|---|---|

| LogP | 2.822 |

| Boiling Point | 504.5°C |

| Density | 1.513 g/cm³ |

| Refractive Index | 1.592 |

Q. How does 3-iodopropyl isocyanate contribute to the synthesis of bioactive alkaloids?

Its iodine moiety facilitates cross-coupling reactions, enabling access to alkaloid scaffolds with biological relevance. For example, lithiation followed by electrophilic trapping generates fused quinazolinone cores found in natural products. Researchers should prioritize steric and electronic effects of substituents to modulate bioactivity .

Advanced Research Questions

Q. How can factorial design optimize polymerization reactions involving 3-iodopropyl isocyanate?

A 2³ factorial design (factors: epoxy/isocyanate ratio, flexibilizer concentration, catalyst type) can systematically evaluate mechanical properties like impact strength (kJ/mm²). For instance, varying the epoxy/isocyanate ratio (0.4 vs. 1.2) identifies optimal crosslinking density. Use ANOVA to isolate significant factors and minimize experimental runs .

Q. What kinetic parameters govern 3-iodopropyl isocyanate reactions with alcohols?

Uncatalyzed alcoholysis follows pseudo-first-order kinetics. Activation energies (Eₐ) for primary alcohols range 30–48 kJ/mol, while secondary alcohols exhibit higher Eₐ (41–52 kJ/mol). Microreactor systems enable precise control of residence time and temperature, critical for studying solvent effects (e.g., polar aprotic solvents accelerate reactivity) .

Q. How does 3-iodopropyl isocyanate perform in crosslinking polyvinyl alcohol (PVA) for adhesive applications?

Orthogonal experiments reveal optimal conditions:

Q. How should researchers resolve contradictions in synthetic yield data for 3-iodopropyl isocyanate reactions?

Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, side reactions). Mitigation strategies:

- Reproducibility checks : Validate protocols across labs.

- In situ monitoring : Use FTIR or HPLC to detect intermediates.

- Meta-analysis : Compare literature data (e.g., yields for analogous isocyanates) to identify outliers .

Methodological Recommendations

- Data interpretation : Link experimental results to hypotheses using statistical tools (e.g., t-tests for significance) and contextualize findings within literature .

- Limitations : Address small sample sizes or solvent interference in kinetic studies .

- Future directions : Explore enantioselective syntheses or computational modeling to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.